(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
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Overview
Description
(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, which can be further utilized in different applications.
Scientific Research Applications
(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride.
Trifluoromethylated amines: These compounds also contain the trifluoromethyl group and are used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTCWGWDUZCTMA-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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